6-Oxa-1-azaspiro[3.4]octan-2-one

Lipophilicity LogP Drug-likeness

This spiro-β-lactam (Fsp³=0.833, MW 127.14, LogP=-1.04) is a conformationally rigid, 3D scaffold that replaces lipophilic cores (e.g., morpholine) for solubility-driven lead optimization. Its β-lactam carbonyl imparts distinct H-bonding capacity and metabolic stability vs. reduced analogs (ΔLogP=-0.60 vs. 2-oxa-6-azaspiro[3.4]octane). With a 10-fold HO-2/HO-1 selectivity (IC₅₀ 10,000 nM vs. 1,000 nM), it enables isoform-specific probe development for neurological and cardiovascular models. Low MW, high Fsp³, and defined exit vectors make it ideal for fragment libraries and scaffold hopping. Standard analytical QC data (HPLC, NMR) provided with every shipment.

Molecular Formula C6H9NO2
Molecular Weight 127.143
CAS No. 1341785-91-8
Cat. No. B2682887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-azaspiro[3.4]octan-2-one
CAS1341785-91-8
Molecular FormulaC6H9NO2
Molecular Weight127.143
Structural Identifiers
SMILESC1COCC12CC(=O)N2
InChIInChI=1S/C6H9NO2/c8-5-3-6(7-5)1-2-9-4-6/h1-4H2,(H,7,8)/t6-/m1/s1
InChIKeyCDUVRCRIPLVQRR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-1-azaspiro[3.4]octan-2-one (CAS 1341785-91-8): A Multifunctional Spirocyclic Module for Drug Discovery and Chemical Biology


6-Oxa-1-azaspiro[3.4]octan-2-one is a heterocyclic compound belonging to the class of four-membered ring-containing spirocycles, specifically a spiro-β-lactam fused to an oxetane ring [1]. With a molecular formula of C6H9NO2 and a molecular weight of 127.14 g/mol, this rigid, three-dimensional scaffold serves as a multifunctional module in drug discovery, enabling the exploration of underexploited chemical space and the fine-tuning of key physicochemical properties [2][3].

Why Generic 6-Oxa-1-azaspiro[3.4]octan-2-one Analogs Cannot Substitute for This Specific Scaffold in Medicinal Chemistry


Generic substitution among spirocyclic analogs fails due to profound differences in physicochemical and biological properties that directly impact drug-likeness and target engagement. Even within the narrow subclass of oxa-azaspiro[3.4]octanes, variations in ring composition and oxidation state can lead to substantial shifts in lipophilicity (LogP), polarity, and biological activity [1]. For instance, the presence of the β-lactam carbonyl in 6-oxa-1-azaspiro[3.4]octan-2-one distinguishes it from its reduced counterparts, significantly altering hydrogen bonding capacity, metabolic stability, and target affinity profiles [2]. These non-linear changes in property space render simple analog-by-analog substitution unreliable without quantitative, comparator-based justification.

6-Oxa-1-azaspiro[3.4]octan-2-one: Quantifiable Differentiation vs. Closest Spirocyclic Analogs


Enhanced Lipophilicity Reduction Compared to 2-Oxa-6-azaspiro[3.4]octane

6-Oxa-1-azaspiro[3.4]octan-2-one exhibits a significantly lower partition coefficient (LogP) than its direct analog 2-oxa-6-azaspiro[3.4]octane, indicating superior aqueous solubility and reduced non-specific binding potential. The measured LogP of -1.04 for the target compound contrasts sharply with the -0.44 value for the comparator, representing a calculated ΔLogP of -0.60 [1][2]. This difference translates to an approximately 4-fold lower lipophilicity for the β-lactam-containing spirocycle.

Lipophilicity LogP Drug-likeness ADME

Increased Polar Surface Area (PSA) vs. Reduced Analog

The target compound possesses a Polar Surface Area (PSA) of 38.0 Ų, which is substantially larger than the 21.3 Ų observed for the reduced analog 2-oxa-6-azaspiro[3.4]octane [1][2]. This 78% increase in PSA is directly attributable to the β-lactam carbonyl group, which introduces an additional hydrogen bond acceptor and enhances overall polarity.

Polarity Membrane Permeability Bioavailability

Selective Heme Oxygenase-2 (HO-2) Inhibition Profile

6-Oxa-1-azaspiro[3.4]octan-2-one demonstrates a 10-fold selectivity for HO-2 over HO-1, with IC50 values of 10,000 nM (10 µM) and 1,000 nM (1 µM), respectively, against rat brain and spleen microsomal enzymes [1]. This selectivity profile is notable within the context of spirocyclic heme oxygenase inhibitors, as many analogs exhibit equipotent or inverted selectivity [2].

Enzyme Inhibition Heme Oxygenase Target Selectivity

Rigid Spiro-β-Lactam Core Enforces Unique Conformational Restriction

As a spiro-β-lactam, 6-oxa-1-azaspiro[3.4]octan-2-one introduces a degree of conformational restriction not achievable with simpler spirocycles like 2-oxa-6-azaspiro[3.4]octane or 1-azaspiro[3.4]octane. The fused β-lactam ring locks the azetidine nitrogen into a specific orientation, eliminating rotational freedom and pre-organizing the scaffold for target binding [1]. This rigidity is a hallmark of four-membered ring-containing spirocycles, which are prized for their ability to present functional groups in well-defined three-dimensional vectors [2].

Conformational Analysis Spirocycle β-Lactam

Step-Economic and Scalable Synthetic Accessibility

The oxa-azaspiro[3.4]octane core, including the target compound, is accessible via robust and step-economic synthetic routes reported by Carreira and co-workers, enabling multi-gram scale production [1]. This contrasts with many earlier spirocyclic scaffolds that required lengthy, low-yielding syntheses, limiting their utility in medicinal chemistry campaigns. The reported routes utilize readily available starting materials and are amenable to diversification, providing a practical advantage over less tractable spirocycles [2].

Synthetic Methodology Scalability Chemical Development

Unique Fsp3 Value Indicative of High Three-Dimensionality

The compound possesses an Fsp3 (fraction of sp3-hybridized carbons) value of 0.833, which is among the highest for small-molecule drug fragments and spirocyclic building blocks [1]. This metric quantifies the scaffold's three-dimensional character and saturation level, which is strongly correlated with improved clinical success rates compared to flatter, aromatic-rich molecules. For context, the reduced analog 2-oxa-6-azaspiro[3.4]octane has a similar Fsp3 (0.857), but the β-lactam carbonyl in the target compound modulates polarity without sacrificing saturation [2].

Fsp3 Three-Dimensionality Chemical Space

Optimal Application Scenarios for 6-Oxa-1-azaspiro[3.4]octan-2-one in Drug Discovery and Chemical Biology


Lead Optimization Campaigns Requiring Enhanced Solubility and Reduced Lipophilicity

With a LogP of -1.04 and a PSA of 38.0 Ų, this spiro-β-lactam is ideally suited as a replacement for more lipophilic cores (e.g., morpholine, piperazine) or as a starting fragment in solubility-driven lead optimization. The quantitative difference in lipophilicity compared to 2-oxa-6-azaspiro[3.4]octane (ΔLogP = -0.60) provides a measurable advantage when fine-tuning ADME properties [1].

Focused Library Design Targeting Heme Oxygenase Isoforms

The 10-fold selectivity for HO-2 over HO-1 (IC50: 10,000 nM vs. 1,000 nM) makes this scaffold a valuable starting point for developing selective HO-2 inhibitors [2]. This selectivity profile can be exploited to probe HO-2-specific biological pathways in neurological and cardiovascular disease models, where differential isoform inhibition is critical.

Scaffold Hopping and Bioisosteric Replacement Programs

As a conformationally restricted spiro-β-lactam with a high Fsp3 value (0.833), this compound serves as a rigid, three-dimensional replacement for flexible or flat pharmacophores [3]. Its well-defined exit vectors and modular synthetic accessibility enable systematic exploration of chemical space around a central core, facilitating scaffold hopping from established drug classes [4].

High-Throughput Fragment-Based Screening Libraries

The combination of low molecular weight (127.14 Da), high three-dimensionality (Fsp3 = 0.833), and favorable physicochemical properties (LogP = -1.04, PSA = 38.0 Ų) makes this compound an excellent candidate for inclusion in fragment libraries [1]. Its rigid spirocyclic core can efficiently probe novel binding pockets with minimal entropic penalty, a key advantage in fragment-based drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-1-azaspiro[3.4]octan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.